2-Methyl-2-(4-nitrophenyl)oxirane
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Overview
Description
2-Methyl-2-(4-nitrophenyl)oxirane is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of an oxirane ring (epoxide) attached to a 4-nitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-nitrophenyl)oxirane typically involves the reaction of 4-nitrobenzaldehyde with methylmagnesium bromide to form 2-methyl-2-(4-nitrophenyl)propan-1-ol. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired oxirane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-nitrophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the less hindered carbon atom of the epoxide ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Hydrogen gas with a palladium or platinum catalyst is used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of 2-methyl-2-(4-aminophenyl)oxirane.
Substitution: Formation of various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-nitrophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-nitrophenyl)oxirane involves the reactivity of the oxirane ring and the nitro group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive intermediate in various chemical processes. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)methyl)oxirane
- 2-(4-Chlorophenyl)oxirane
- 2-(4-Bromophenyl)oxirane
- 2-(4-Fluorophenyl)oxirane
Uniqueness
2-Methyl-2-(4-nitrophenyl)oxirane is unique due to the presence of both a methyl group and a nitro group on the oxirane ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to other similar compounds .
Properties
CAS No. |
75590-19-1 |
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Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-methyl-2-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C9H9NO3/c1-9(6-13-9)7-2-4-8(5-3-7)10(11)12/h2-5H,6H2,1H3 |
InChI Key |
BHJABURPYYGBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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